molecular formula C11H14BrNO3S B1409493 1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine CAS No. 1967972-44-6

1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine

Cat. No.: B1409493
CAS No.: 1967972-44-6
M. Wt: 320.2 g/mol
InChI Key: AETNQVZPLDGNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine is an organic compound that features a pyrrolidine ring substituted with a methoxy group and a 3-bromobenzenesulfonyl group

Preparation Methods

The synthesis of 1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine typically involves the reaction of 3-bromobenzenesulfonyl chloride with 3-methoxypyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with various biological molecules, while the methoxy group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromobenzenesulfonyl)-3-methoxypyrrolidine can be compared with other similar compounds such as:

These compounds share similar functional groups but differ in their reactivity and applications due to the position of the substituents on the benzene ring.

Properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-3-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-16-10-5-6-13(8-10)17(14,15)11-4-2-3-9(12)7-11/h2-4,7,10H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETNQVZPLDGNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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